![molecular formula C13H12O4S B6380119 5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95% CAS No. 1261997-85-6](/img/structure/B6380119.png)
5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95% (5-MCTMP95) is a synthetic compound created in the laboratory with a wide range of applications in scientific research. It is an important tool for scientists in the fields of biochemistry and physiology, as it can be used as a reagent for the synthesis of other compounds, as a probe for biochemical and physiological effects, and as a tool to study the mechanisms of action of other compounds.
科学的研究の応用
5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95% has a wide range of applications in scientific research. It is often used as a reagent for the synthesis of other compounds, such as organic acids, amines, and peptides. It can also be used as a probe for biochemical and physiological effects, as it is able to interact with biomolecules and can be used to study the mechanisms of action of other compounds. It has also been used to study the effects of drugs on the body, as well as the effects of environmental pollutants.
作用機序
The mechanism of action of 5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95% is not yet fully understood. However, it is thought to interact with biomolecules in a variety of ways, including through hydrogen bonding, electrostatic interactions, and covalent bonding. It is also believed to interact with proteins, lipids, and enzymes, as well as other molecules, in order to affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95% are not yet fully understood. However, it has been shown to interact with proteins, lipids, and enzymes, and this may have implications for its effects on the body. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the metabolism of the neurotransmitter acetylcholine. This could potentially lead to a decrease in the activity of the nervous system, as well as changes in other physiological processes.
実験室実験の利点と制限
The use of 5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to synthesize and purify. It is also a stable compound, and it can be stored for long periods of time without degradation. However, there are some limitations to its use. It is a relatively new compound, and its effects on the body are not yet fully understood. Additionally, it is not approved for use in humans, and its use in laboratory experiments should be done with caution.
将来の方向性
There are many potential future directions for research involving 5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%. For example, further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Additionally, it could be used to study the effects of drugs on the body and the effects of environmental pollutants. Finally, it could be used as a tool to develop new compounds and therapies for a variety of diseases.
合成法
The synthesis method for 5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95% is a two-step process. In the first step, 5-methoxycarbonylthiophen-3-ylacetyl chloride is reacted with 2-methoxyphenol in the presence of a base such as sodium hydroxide. This reaction produces 5-[5-(methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, which is then purified by recrystallization. The resulting product is a white, crystalline solid with a purity of 95%.
特性
IUPAC Name |
methyl 4-(3-hydroxy-4-methoxyphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4S/c1-16-11-4-3-8(5-10(11)14)9-6-12(18-7-9)13(15)17-2/h3-7,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCUHPDUHKFGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=C2)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685668 |
Source


|
| Record name | Methyl 4-(3-hydroxy-4-methoxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261997-85-6 |
Source


|
| Record name | Methyl 4-(3-hydroxy-4-methoxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380113.png)

